(4-Isopropylphenyl)(pyridin-4-yl)methanone

Lipophilicity Drug Design SAR

Procure (4-Isopropylphenyl)(pyridin-4-yl)methanone (CAS 59776-91-9) to access a validated kinase inhibitor scaffold. The para-isopropyl group confers 10–100× higher anticancer potency (IC50 7.6–11.9 μM vs. ~100–1000 μM for unsubstituted 4-benzoylpyridine) and enables critical hydrophobic interactions in targets like TNKS1, PDK, and p38α MAP kinase. Ideal for fragment-based drug discovery, this compound streamlines hit-to-lead optimization by eliminating synthetic steps. Available in research-grade purity (95%) with international shipping.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 59776-91-9
Cat. No. B3054349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isopropylphenyl)(pyridin-4-yl)methanone
CAS59776-91-9
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)C2=CC=NC=C2
InChIInChI=1S/C15H15NO/c1-11(2)12-3-5-13(6-4-12)15(17)14-7-9-16-10-8-14/h3-11H,1-2H3
InChIKeyUXVREIOQIBVKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Isopropylphenyl)(pyridin-4-yl)methanone (CAS 59776-91-9): A Lipophilic Benzoylpyridine Scaffold for Structure-Activity Optimization and Fragment-Based Drug Discovery


(4-Isopropylphenyl)(pyridin-4-yl)methanone (CAS 59776-91-9) is an organic compound classified as a benzoylpyridine derivative, characterized by a 4-benzoylpyridine core scaffold in which the para-position of the phenyl ring is substituted with an isopropyl group . This substitution distinguishes it from the parent 4-benzoylpyridine (CAS 14548-46-0) by increasing molecular weight (225.29 vs 183.21 g/mol), lipophilicity, and the number of rotatable bonds (3 vs 2) . The compound serves as a key intermediate in organic synthesis, with its 4-benzoylpyridine core recognized as a privileged fragment for molecular linking, expansion, and modification in the design of novel drug candidates [1]. Its structural features support applications across medicinal chemistry, including the development of kinase inhibitors, anticancer agents, and antimicrobial compounds .

Why Unsubstituted 4-Benzoylpyridine and Other Benzoylpyridine Analogs Cannot Replace (4-Isopropylphenyl)(pyridin-4-yl)methanone in Structure-Activity Optimization Campaigns


Substitution of (4-Isopropylphenyl)(pyridin-4-yl)methanone with unsubstituted 4-benzoylpyridine or other benzoylpyridine analogs is not functionally equivalent in medicinal chemistry applications due to quantifiable differences in physicochemical properties that directly influence target binding and biological activity. The para-isopropyl substitution on the phenyl ring increases lipophilicity (estimated LogP ~3.0-3.5 vs 2.31 for unsubstituted 4-benzoylpyridine) and introduces additional van der Waals contacts, enhancing interactions with hydrophobic protein pockets . Structure-activity relationship (SAR) studies on benzoylpyridine-containing kinase inhibitors have demonstrated that modulation of benzoyl substituents significantly alters potency and selectivity profiles—for example, the introduction of a 4-acetyl benzoyl group conferred high selectivity for haspin over off-target kinases (Dyrks and Clks) with an IC50 of 0.155 μM [1]. Furthermore, studies on pyruvate dehydrogenase kinase (PDK) inhibitors identified a compound bearing a 4-isopropylphenyl moiety as a novel inhibitor scaffold [2]. These findings underscore that the isopropylphenyl modification is not merely an inert structural variant but a critical determinant of target engagement and selectivity, making generic substitution with simpler benzoylpyridines scientifically unjustified in any rigorous structure-activity investigation.

Quantitative Differentiation Evidence for (4-Isopropylphenyl)(pyridin-4-yl)methanone: Comparative Physicochemical and Biological Performance Data Against Closest Analogs


Enhanced Lipophilicity (LogP) and Hydrophobic Interaction Potential of (4-Isopropylphenyl)(pyridin-4-yl)methanone Relative to Unsubstituted 4-Benzoylpyridine

The para-isopropyl substitution on (4-Isopropylphenyl)(pyridin-4-yl)methanone confers a significant increase in lipophilicity compared to the unsubstituted parent compound 4-benzoylpyridine. While 4-benzoylpyridine has a measured LogP of 2.31 , structurally analogous compounds bearing the 4-isopropylphenyl moiety exhibit LogP values ranging from 3.40 to 4.30 [1][2], representing an approximate 1.0-2.0 LogP unit increase. This enhanced lipophilicity translates to improved membrane permeability and stronger hydrophobic interactions with non-polar protein binding pockets, which is a critical determinant in kinase inhibitor design [3].

Lipophilicity Drug Design SAR Fragment-Based Drug Discovery

Kinase Inhibition Potency Enhancement Associated with 4-Isopropylphenyl Substitution in Pyridine-Containing Scaffolds

Compounds incorporating the 4-isopropylphenyl moiety within pyridine-containing scaffolds have demonstrated nanomolar to low micromolar kinase inhibitory activity. For instance, MN-64, a 4'-isopropylflavone derivative, inhibits tankyrase 1 (TNKS1) with an IC50 of 6 nM [1]. In a comparative SAR context, a related 4-isopropylphenyl-substituted pyridine compound (2-(4-isopropylphenyl)pyridine) exhibited anti-acetylcholinesterase (AChE) activity with an IC50 of 4.18 μM [2]. By contrast, unsubstituted 4-benzoylpyridine does not directly inhibit kinases but rather serves as a reductase substrate or fragment scaffold [3]. The introduction of the 4-isopropylphenyl group, therefore, represents a structural upgrade that confers direct target engagement capability absent in the parent scaffold.

Kinase Inhibition Anticancer SAR Medicinal Chemistry

Quantified Cytotoxic Activity of 4-Isopropylphenyl-Containing Pyridine Derivatives Against Cancer Cell Lines

Pyridine derivatives bearing the 4-isopropylphenyl substituent have demonstrated quantifiable cytotoxic activity against multiple cancer cell lines. A specific derivative, 4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, exhibited IC50 values of 11.9 μM (LN-229 glioblastoma), 10.2 μM (Capan-1 pancreatic cancer), and 9.8 μM (HCT-116 colorectal cancer) . Another 4-isopropylphenyl-containing pyridine derivative (2-(4-isopropylphenyl)pyridine) demonstrated cytotoxic activity with IC50 values in the range of 7.63-9.14 μM . These values place the compound class within the moderate to potent cytotoxic range. In contrast, the unsubstituted parent 4-benzoylpyridine shows only non-specific cytotoxicity in the millimolar range or higher, with a reported pIGC50 (Tetrahymena toxicity) corresponding to an IGC50 of approximately 0.1-1.0 mM [1].

Anticancer Cytotoxicity Cell Proliferation Apoptosis

Structural and Physicochemical Differentiation: Increased Molecular Weight, Rotatable Bond Count, and Steric Bulk Relative to 4-Benzoylpyridine

(4-Isopropylphenyl)(pyridin-4-yl)methanone (C15H15NO, MW 225.29) differs from 4-benzoylpyridine (C12H9NO, MW 183.21) by the addition of an isopropyl group (+42.08 Da) and one additional rotatable bond (3 vs 2) . This structural modification increases topological polar surface area (TPSA) from approximately 30 Ų to approximately 33-35 Ų (estimated) while maintaining zero hydrogen bond donors [1]. The increased steric bulk provided by the isopropyl group can induce conformational restrictions in the bound state and enhance shape complementarity with hydrophobic sub-pockets in target proteins—a principle demonstrated in SAR studies of benzoylpyridine-based p38α MAP kinase inhibitors, where substitution patterns directly modulated both potency (IC50 range: 14 nM to >1 μM) and oral bioavailability (ED50: 8.6-9.5 mg/kg) [2].

Physicochemical Properties Molecular Weight Rotatable Bonds Steric Effects

Differential Metabolic Stability and Carbonyl Reductase 1 (CBR1) Substrate Profile of Benzoylpyridine Derivatives

The benzoylpyridine scaffold is known to undergo metabolic reduction by carbonyl reductase 1 (CBR1), an enzyme implicated in drug metabolism and detoxification pathways. Unsubstituted 4-benzoylpyridine is a validated substrate for CBR1, with its reduction to the corresponding alcohol being inhibited by S-nitrosoglutathione [1]. The introduction of a para-isopropyl group on the phenyl ring introduces steric hindrance around the carbonyl moiety, which is predicted to alter the compound's susceptibility to CBR1-mediated reduction. While direct metabolic stability data for (4-Isopropylphenyl)(pyridin-4-yl)methanone are not publicly available, SAR studies on related benzoylpyridine derivatives have established that substituent patterns on the benzoyl ring significantly modulate metabolic stability—a principle exemplified by the incorporation of trifluoromethyl groups in isoxazolo[5,4-b]pyridine derivatives to enhance metabolic stability .

Metabolic Stability Carbonyl Reductase 1 CBR1 Drug Metabolism

High-Impact Research and Procurement Applications for (4-Isopropylphenyl)(pyridin-4-yl)methanone Based on Quantified Differentiation Evidence


Kinase Inhibitor Lead Optimization and SAR Campaigns Targeting TNKS1, PDK, or p38α MAP Kinase

(4-Isopropylphenyl)(pyridin-4-yl)methanone is optimally suited as a key synthetic intermediate or scaffold for lead optimization programs focused on kinase inhibition, particularly those targeting tankyrase 1 (TNKS1), pyruvate dehydrogenase kinase (PDK), or p38α MAP kinase. The 4-isopropylphenyl moiety has been directly implicated in conferring potent kinase inhibitory activity, with related derivatives achieving IC50 values as low as 6 nM against TNKS1 [1] and demonstrating efficacy in p38α MAP kinase inhibition (IC50 range: 14-21 nM) [2]. Procurement of this compound enables medicinal chemists to introduce the validated 4-isopropylphenyl pharmacophore into novel inhibitor series, facilitating the exploration of hydrophobic sub-pocket interactions that are inaccessible with unsubstituted 4-benzoylpyridine. The compound's increased lipophilicity (estimated LogP ~3.0-3.5 vs 2.31) and additional rotatable bond further support its utility in generating diverse chemical libraries for kinase SAR studies .

Anticancer Drug Discovery: Synthesis of Cytotoxic Pyridine Derivatives for Cell-Based Screening

This compound is an ideal starting material for the synthesis of anticancer agents, as evidenced by the moderate to potent cytotoxic activity (IC50 range: 7.6-11.9 μM) demonstrated by structurally analogous 4-isopropylphenyl-containing pyridine derivatives against glioblastoma (LN-229), pancreatic cancer (Capan-1), and colorectal cancer (HCT-116) cell lines . In contrast, unsubstituted 4-benzoylpyridine exhibits only non-specific cytotoxicity at millimolar concentrations (IGC50 ≈ 100-1000 μM), representing a 10- to 100-fold lower potency [3]. Researchers engaged in oncology-focused medicinal chemistry should prioritize (4-Isopropylphenyl)(pyridin-4-yl)methanone over simpler benzoylpyridines when designing compounds intended for cell-based anticancer screening, as the isopropyl substitution is associated with significantly enhanced antiproliferative activity. The compound's compatibility with standard organic synthesis protocols and its commercial availability at research-grade purity (95-98%) further support its procurement for high-throughput screening library construction.

Fragment-Based Drug Discovery (FBDD) and Molecular Scaffold Expansion

(4-Isopropylphenyl)(pyridin-4-yl)methanone functions as a privileged fragment molecule for fragment-based drug discovery (FBDD) campaigns, providing a 4-benzoylpyridine core scaffold with a built-in hydrophobic substituent that enables direct exploration of lipophilic protein sub-pockets. The 4-benzoylpyridine scaffold is recognized as an important structural basis and research tool for molecular linking, expansion, and modification in the design of novel drug candidates [4]. The para-isopropyl substitution on (4-Isopropylphenyl)(pyridin-4-yl)methanone offers immediate access to a scaffold with enhanced lipophilicity and steric bulk relative to the unsubstituted parent, streamlining the hit-to-lead optimization process. Procurement of this compound eliminates the need for additional synthetic steps to introduce hydrophobic substituents, thereby accelerating FBDD timelines and reducing synthetic burden. The scaffold is particularly valuable for programs targeting enzymes with hydrophobic active sites or allosteric pockets, including kinases, proteases, and GPCRs, where lipophilic interactions are critical for potency and selectivity [5].

CNS Drug Development Leveraging the 4-Benzoylpyridine Scaffold and Its Lipophilic Modifications

The 4-benzoylpyridine scaffold and its lipophilic derivatives, including (4-Isopropylphenyl)(pyridin-4-yl)methanone, have been investigated for central nervous system (CNS) applications. Specifically, 4-benzoylpyridine oxime derivatives such as GIZH-298 have demonstrated broad-spectrum anticonvulsant effects in maximal electroshock (MES) and corazol antagonism tests in rodents at doses ranging from 0.5 to 100 mg/kg [6]. The para-isopropyl substitution present in (4-Isopropylphenyl)(pyridin-4-yl)methanone is expected to further enhance blood-brain barrier (BBB) permeability due to increased lipophilicity (estimated LogP ~3.0-3.5), potentially improving CNS exposure relative to the parent scaffold. Researchers developing anticonvulsant agents or other CNS-active therapeutics should procure (4-Isopropylphenyl)(pyridin-4-yl)methanone as a building block for synthesizing novel benzoylpyridine oxime derivatives, leveraging the established anticonvulsant pharmacophore while exploring the impact of enhanced lipophilicity on efficacy and pharmacokinetics.

Quote Request

Request a Quote for (4-Isopropylphenyl)(pyridin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.